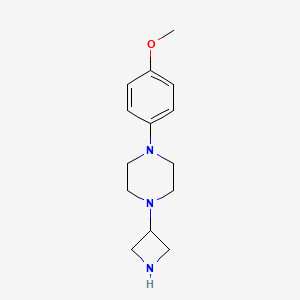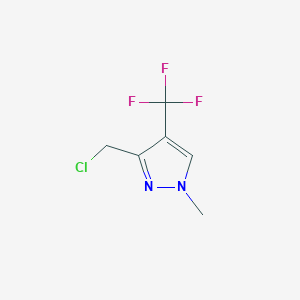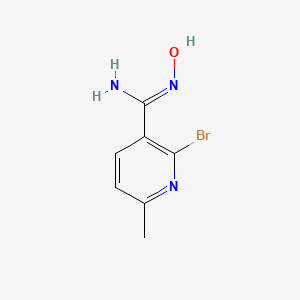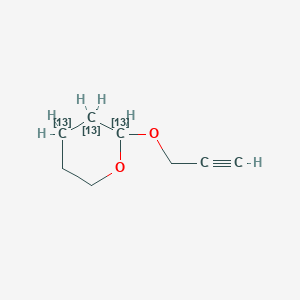![molecular formula C25H25BN2O4S B12954856 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,3-B]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound also features a phenylsulfonyl group and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.
Introduction of the Phenylsulfonyl Group: This step typically involves the sulfonylation of the pyrrolo[2,3-B]pyridine core using phenylsulfonyl chloride under basic conditions.
Attachment of the Dioxaborolane Moiety: This step involves the borylation of the intermediate compound using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 3-bromo-1-(phenylsulfonyl)-, methyl ester: This compound has a similar pyrrolo[2,3-B]pyridine core but differs in the presence of a carboxylic acid and bromine substituent.
(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-5-yl)methanol: This compound features a methanol group instead of the dioxaborolane moiety.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- lies in its combination of functional groups, which provides it with distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C25H25BN2O4S |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C25H25BN2O4S/c1-24(2)25(3,4)32-26(31-24)21-15-16-27-23-22(21)20(18-11-7-5-8-12-18)17-28(23)33(29,30)19-13-9-6-10-14-19/h5-17H,1-4H3 |
Clé InChI |
PSGZASCATPUQLO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)











